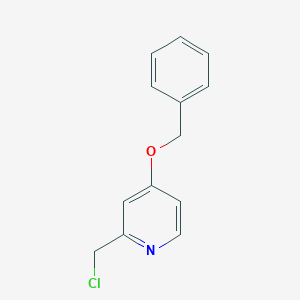

4-(Benzyloxy)-2-(chloromethyl)pyridine

Description

4-(Benzyloxy)-2-(chloromethyl)pyridine is a pyridine derivative featuring a benzyloxy group at the 4-position and a chloromethyl substituent at the 2-position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands. The chloromethyl group facilitates nucleophilic substitution reactions, while the benzyloxy moiety enhances solubility and modulates electronic properties.

Properties

CAS No. |

100375-81-3 |

|---|---|

Molecular Formula |

C13H12ClNO |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-(chloromethyl)-4-phenylmethoxypyridine |

InChI |

InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChI Key |

YXPNGNMGUJXKHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |

Synonyms |

4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(Benzyloxy)-2-(chloromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its chloromethyl group can undergo nucleophilic substitution reactions, making it suitable for creating diverse functionalized molecules. For instance:

- Synthesis of Antiparasitic Agents : Researchers have utilized this compound to synthesize inhibitors targeting Trypanosoma brucei, the causative agent of sleeping sickness. The chloromethyl group reacts with diamines to yield biologically active compounds.

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, with IC₅₀ values as low as 0.04 μmol, highlighting its potential in treating inflammatory diseases.

Materials Science

The compound is also explored for applications in materials science due to its electronic and optical properties. Its ability to form stable complexes can lead to the development of advanced materials for various applications, including sensors and organic electronics.

Biological Research

In biological research, this compound acts as a probe or ligand in biochemical assays:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect processes such as inflammation and cell signaling .

- Receptor Binding Studies : The compound's interactions with receptors are being investigated to understand its potential therapeutic effects better.

Case Study 1: Enzyme Activity Investigation

A study focused on the effects of this compound on COX-2 enzyme activity demonstrated that the compound significantly inhibited COX-2 expression in a dose-dependent manner. This supports its potential use in developing anti-inflammatory therapies.

Case Study 2: Antiparasitic Evaluation

Another investigation assessed the efficacy of this compound against Trypanosoma brucei rhodesiense. The results revealed a notable reduction in parasite load in treated samples compared to controls, indicating its promise for antiparasitic drug development.

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Physical Properties of Chloromethylpyridines

(Refer to Section 2.1.1 for details.)

Table 2: Pharmaceutical vs. Target Compound

(Refer to Section 2.2 for details.)

Preparation Methods

Benzylation of 4-Hydroxypyridine Followed by Chloromethylation

The most widely reported method involves a two-step process: (1) benzylation of 4-hydroxypyridine to introduce the benzyloxy group, followed by (2) chloromethylation at the 2-position.

Step 1: Synthesis of 4-(Benzyloxy)pyridine

4-Hydroxypyridine reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. This Williamson ether synthesis proceeds with high efficiency, yielding 4-(benzyloxy)pyridine.

Reaction Conditions:

Mechanistic Insight:

The reaction proceeds via deprotonation of the hydroxyl group by K₂CO₃, forming a phenoxide ion that undergoes nucleophilic substitution with benzyl bromide.

Step 2: Chloromethylation at the 2-Position

The chloromethyl group is introduced using formaldehyde and hydrochloric acid (HCl) under controlled conditions. This step is adapted from protocols used for analogous pyridine derivatives.

Reaction Conditions:

-

Reagents: Formaldehyde (1.2 equiv), HCl (conc.)

-

Temperature: Reflux (80–100°C)

-

Time: 6–12 hours

-

Yield: 65–78% (estimated from analogous reactions)

Challenges in Regioselectivity:

The benzyloxy group at position 4 activates the pyridine ring for electrophilic substitution. However, the chloromethylation at position 2 requires precise control to avoid byproducts at positions 3 or 5. Computational studies suggest that steric hindrance from the benzyloxy group may favor substitution at the less crowded 2-position.

Direct Functionalization of 2-(Chloromethyl)pyridine

An alternative route involves introducing the benzyloxy group at position 4 of pre-functionalized 2-(chloromethyl)pyridine. This method is advantageous when the chloromethyl group is already present.

Step 1: Synthesis of 2-(Chloromethyl)pyridine

2-(Chloromethyl)pyridine hydrochloride is commercially available or synthesized via chlorination of 2-picoline using thionyl chloride (SOCl₂).

Step 2: Benzylation at Position 4

Introducing the benzyloxy group at position 4 requires a directed metalation strategy. For example, using lithium diisopropylamide (LDA) to deprotonate position 4, followed by reaction with benzyl bromide.

Reaction Conditions:

-

Base: LDA (2.0 equiv)

-

Solvent: Tetrahydrofuran (THF) at −78°C

-

Electrophile: Benzyl bromide (1.1 equiv)

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Benzylation → Chloromethylation | High regioselectivity for benzyloxy group | Requires harsh chloromethylation conditions | 60–78% |

| Direct Functionalization | Preserves chloromethyl group integrity | Low yields due to steric hindrance | 50–60% |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been employed for analogous pyridine derivatives to enhance reaction efficiency. Key parameters include:

-

Catalyst Optimization: Transition metal catalysts (e.g., CuI) improve benzylation yields.

-

Solvent Recycling: Acetone and THF are recovered via distillation to reduce costs.

Mechanistic Studies and Reaction Optimization

Role of Acid in Chloromethylation

Hydrochloric acid serves dual roles: (1) protonating formaldehyde to generate the electrophilic chloromethyl cation, and (2) activating the pyridine ring for electrophilic attack. Kinetic studies indicate a second-order dependence on HCl concentration.

Temperature Effects

Elevated temperatures (>80°C) accelerate chloromethylation but risk decomposition of the benzyloxy group. Optimal temperatures balance reaction rate and product stability.

Emerging Methodologies

Recent advances include photoredox catalysis for late-stage functionalization. For example, visible-light-mediated C–H activation enables direct benzylation of 2-(chloromethyl)pyridine at position 4, though yields remain modest (40–50%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Benzyloxy)-2-(chloromethyl)pyridine, and what key intermediates are involved?

- Methodological Answer : A typical synthesis involves coupling a benzyloxy-substituted aldehyde with hydrazinopyridine derivatives under acidic conditions. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol with acetic acid catalysis to form a hydrazone intermediate, which is subsequently cyclized using sodium hypochlorite to yield triazolo-pyridine derivatives . Key intermediates include Schiff bases (e.g., N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine), which are characterized by FTIR (e.g., 1596 cm⁻¹ for C=N stretching) and NMR (δ 10.72 ppm for imine protons) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and benzyloxy groups (δ 5.11 ppm for CH₂) .

- FTIR : Peaks at ~1131 cm⁻¹ (C–O–C stretching) and ~1539 cm⁻¹ (C=N/C=C) confirm functional groups .

- HRMS : Exact mass determination (e.g., m/z 334.1556 [M+H]⁺) ensures molecular formula accuracy .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 64.2° for pyrimidine-benzene systems), critical for conformational analysis .

Advanced Research Questions

Q. How does the position of the chloromethyl group influence the reactivity of pyridine derivatives in nucleophilic substitution reactions?

- Methodological Answer : Chloromethyl positioning alters steric and electronic effects. For example, 2-chloro-4-(chloromethyl)pyridine hydrochloride exhibits enhanced reactivity compared to mono-chlorinated analogs due to dual electron-withdrawing effects, facilitating nucleophilic attacks at the 2-position . Comparative studies using analogs (e.g., 3-chloro-2-(chloromethyl)pyridine) reveal distinct reaction pathways in SNAr (nucleophilic aromatic substitution) or alkylation reactions, which can be monitored via kinetic studies (e.g., reaction rate differences under identical conditions) .

Q. What methodological challenges arise when optimizing reaction conditions for introducing the benzyloxy group, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Protecting Group Stability : Benzyloxy groups may cleave under acidic or reductive conditions. Use TLC (dichloromethane mobile phase) to monitor decomposition and adjust pH or solvent polarity .

- Byproduct Formation : Competing reactions (e.g., over-oxidation) can occur with sodium hypochlorite. Optimize stoichiometry (e.g., 4:1 NaOCl:substrate ratio) and reaction time (e.g., 3 hours at 298 K) to minimize side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hinder crystallization. Recrystallize from petroleum ether/ethyl acetate mixtures to improve yield and purity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Use ≥97% pure starting materials (e.g., CAS 4771-31-7 for chloromethyl intermediates) to ensure reproducibility .

- Reaction Scale : Small-scale reactions (e.g., 2 mmol) may overstate yields due to efficient mixing. Validate scalability using parallel synthesis (e.g., 10 mmol batches) and statistical analysis (e.g., ANOVA for yield variance) .

- Analytical Consistency : Cross-validate yields via HPLC (e.g., C18 column, acetonitrile/water gradient) alongside traditional gravimetric methods .

Data-Driven Analysis

Q. What strategies are effective in analyzing the impact of aromatic ring conformation on biological activity?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to optimize geometries and calculate HOMO-LUMO gaps, correlating with reactivity in enzyme inhibition assays .

- Crystallographic Data : Compare dihedral angles (e.g., 64.2° in pyrimidine-benzene systems) with IC₅₀ values from kinase assays to identify steric constraints affecting binding .

- SAR Studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl, methoxy) and test in vitro for trends in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.